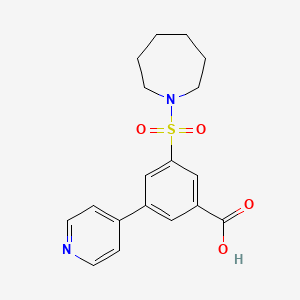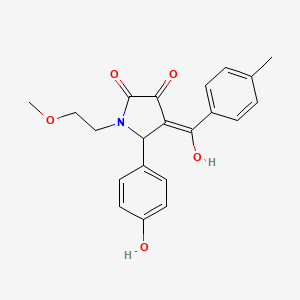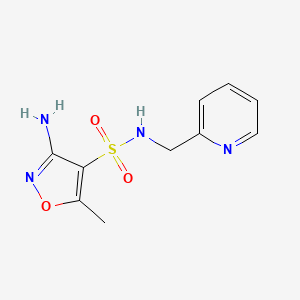![molecular formula C17H20N2O5S B5298718 methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate, also known as MBSEB, is a synthetic compound that has gained attention due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate involves its ability to bind to the active site of PTPs, thereby inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the sulfonamide group of methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate and the catalytic cysteine residue of the PTP.
Biochemical and Physiological Effects:
methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit PTP activity, it has also been shown to modulate the activity of other enzymes, such as kinases and phosphatases. Furthermore, methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate in lab experiments is its ability to selectively inhibit PTP activity, allowing for the study of specific cellular signaling pathways. However, one limitation of using methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate in scientific research. One area of interest is in the study of the role of PTPs in cancer, as methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate has shown promise as a potential anti-tumor agent. Additionally, methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate may have applications in the study of other diseases, such as diabetes and autoimmune disorders, which are also characterized by dysregulated cellular signaling pathways. Finally, further research is needed to optimize the synthesis and use of methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate in lab experiments, as well as to investigate its potential toxicity and pharmacokinetics.
Synthesis Methods
Methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate can be synthesized through a multi-step process involving the reaction of 3-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminoethanol and benzylamine. The final step involves the reaction of the resulting intermediate with methyl iodide to obtain methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate.
Scientific Research Applications
Methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate has been used in several scientific studies as a tool to investigate various biological processes. One of its primary applications is in the study of protein-protein interactions, particularly those involving protein tyrosine phosphatases (PTPs). methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate has been shown to selectively inhibit the activity of certain PTPs, making it a useful tool for studying their role in cellular signaling pathways.
properties
IUPAC Name |
methyl 3-[2-(benzylsulfamoylamino)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-17(20)15-8-5-9-16(12-15)24-11-10-18-25(21,22)19-13-14-6-3-2-4-7-14/h2-9,12,18-19H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXVJSVFXZITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCNS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5298653.png)


![4-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5298674.png)
![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)


![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5298715.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![3-({1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5298728.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)